REACTION_CXSMILES
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C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15](=[O:20])[C:16]([F:19])([F:18])[F:17])[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CO>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15](=[O:20])[C:16]([F:18])([F:17])[F:19])[CH2:10][CH2:9]1
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Name
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|
Quantity
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11.431 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)NC(C(F)(F)F)=O
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Name
|
|
Quantity
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4 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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(i.e. for 2 hours)
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Duration
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2 h
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Type
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FILTRATION
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Details
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The catalyst in the reaction mixture was filtered off with the aid of celite
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Type
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WASH
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Details
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washed with methanol
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
N1CCC(CC1)NC(C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |